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Compound of Interest

Compound Name: 3-Methyl-2-nitrophenylacetic acid
CAS No.: 18710-86-6
Cat. No.: B178851

Get Quote

For researchers, scientists, and drug development professionals, the precise identification of
isomers is a critical step. The ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid,
while structurally similar, exhibit distinct spectroscopic properties due to the varied positions of
the nitro group on the phenyl ring. This guide provides a comparative analysis of these isomers
using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), complete with experimental data and protocols to aid in their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for the ortho-, meta-, and para-isomers of methyl-nitrophenylacetic
acid.

Table 1: *H NMR Spectroscopic Data (Chemical Shift  in ppm)
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ortho-Isomer
(methyl 2-(2-

meta-lsomer
(methyl 2-(3-

para-lsomer
(methyl 2-(4-

Proton
nitrophenyl)acetate nitrophenyl)acetate nitrophenyl)acetate
) ) )

-CHs (s) 3.72[1] ~3.70 (estimated) ~3.70 (estimated)

-CHa2- (s) 4.03[1] ~3.80 (estimated) ~3.75 (estimated)
7.36 (d, J = 7.3 Hz),

) 7.44-7.51 (m), 7.57- ~7.5-8.2 (complex
Aromatic-H ~7.5 (d), ~8.2 (d)

7.63 (m), 8.12 (d, J =
7.8 H2)[1]

multiplet)

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

ortho-Isomer meta-lsomer para-lsomer

— (methyl 2-(2- (methyl 2-(3- (methyl 2-(4-

arbon

nitrophenyl)acetate nitrophenyl)acetate nitrophenyl)acetate
) ) )

-CHs ~52.5 ~52.5 ~52.5

-CH2- ~39.0 ~41.0 ~40.5

Aromatic C ~125-150 ~122-148 ~123-147

Aromatic C-NO2 ~149.0 ~148.0 ~147.0

C=0 ~171.0 ~171.0 ~171.0

Note: Specific experimental 13C NMR data was not readily available in the search results. The

presented values are estimates based on typical chemical shifts for similar structures.

Table 3: IR Spectroscopic Data (Wavenumber cm~1)
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ortho-lsomer meta-lsomer para-lsomer
. (methyl 2-(2- (methyl 2-(3- (methyl 2-(4-
Functional Group . . .
nitrophenyl)acetate nitrophenyl)acetate nitrophenyl)acetate
) ) )
C=0 Stretch ~1735 ~1735 ~1735
NO2 Asymmetric
~1525 ~1530 ~1520
Stretch
NO2 Symmetric
~1350 ~1355 ~1345
Stretch
C-O Stretch ~1200-1250 ~1200-1250 ~1200-1250
~690-710 and ~810-
) ) ~750-800 (ortho- ~800-860 (para-
Aromatic C-H Bending o 850 (meta- o
substitution) o substitution)
substitution)

Note: Specific experimental IR data was not readily available in a comparative format. The
presented values are characteristic ranges for the indicated functional groups and substitution

patterns.

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Isomer Molecular lon (M*) Key Fragment lons
ortho-lsomer (methyl 2-(2-

_ 195 149, 136, 120, 92, 78, 65[2]
nitrophenyl)acetate)
meta-lsomer (methyl 2-(3-

_ 195 136, 120, 92, 76
nitrophenyl)acetate)
para-lsomer (methyl 2-(4-

195 136, 120, 92, 76

nitrophenyl)acetate)

Note: While the molecular ion peak will be the same for all isomers, the fragmentation pattern,
particularly the relative abundances of fragment ions, will differ.
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenylacetic acid isomer in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Spectroscopy:

o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Set the spectral width to cover the range of -1 to 13 ppm.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phasing, and baseline correction.
o Integrate the signals and determine the chemical shifts relative to TMS.

13C NMR Spectroscopy:

o Acquire the spectrum on the same spectrometer.

o

Use a proton-decoupled pulse sequence.

[¢]

Set the spectral width to cover the range of 0 to 200 ppm.

[e]

A larger number of scans will be required compared to *H NMR.

[e]

Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation (ATR-FTIR):

o Ensure the ATR crystal is clean.
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm~1,

o

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the

[¢]

signal-to-noise ratio.

[¢]

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)

e Sample Introduction (GC-MS):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl

acetate).

o Inject a small volume (e.g., 1 pL) of the solution into a gas chromatograph (GC) coupled to

a mass spectrometer.

o The GC will separate the sample from the solvent and introduce it into the mass

spectrometer.
 lonization and Analysis:
o Use Electron lonization (EIl) at a standard energy of 70 eV.

o The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, typically
from 40 to 400 amu.

o The detector will record the abundance of each ion at a specific m/z value.
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o The resulting mass spectrum will show the molecular ion peak and the fragmentation
pattern.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of methyl-
nitrophenylacetic acid based on the spectroscopic data.

Workflow for Isomer Differentiation

Sample of
methyl-nitrophenylacetic acid isomer

1H NMR Spectroscopy IR Spectroscopy
Aromatic Region Pattern . Aromatic C-H Bending T N o
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- Para: 2 doublets (AA'BB’) - Para: ~800-860 cm-1 yfrag 9.

ortho-isomer meta-isomer para-isomer
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Caption: Workflow for spectroscopic differentiation of methyl-nitrophenylacetic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | COHONOS5 | CID 1473109 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. Methyl 2-(2-nitrophenyl)acetate | COH9NO4 | CID 520464 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Differentiating Isomers of Methyl-Nitrophenylacetic Acid:
A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-
nitrophenylacetic-acid-a-spectroscopic-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_4-hydroxy-3-nitrophenyl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_4-hydroxy-3-nitrophenyl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_2-nitrophenyl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_2-nitrophenyl_acetate
https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-nitrophenylacetic-acid-a-spectroscopic-comparison-guide
https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-nitrophenylacetic-acid-a-spectroscopic-comparison-guide
https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-nitrophenylacetic-acid-a-spectroscopic-comparison-guide
https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-nitrophenylacetic-acid-a-spectroscopic-comparison-guide
https://www.benchchem.com/product/b178851?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

